![molecular formula C5H12N2O B1612088 Morpholin-3-ylmethanamine CAS No. 933735-50-3](/img/structure/B1612088.png)
Morpholin-3-ylmethanamine
Overview
Description
Morpholin-3-ylmethanamine (M3MA) is a molecule that was first synthesized in the late 1960s and is currently used in a variety of scientific and industrial applications. M3MA is a versatile molecule that can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of complex organic molecules, and in the study of biological systems.
Scientific Research Applications
Neurokinin-1 Receptor Antagonist for Emesis and Depression
Morpholin-3-ylmethanamine derivatives have been identified as potent neurokinin-1 (NK1) receptor antagonists. One such compound demonstrated significant efficacy in pre-clinical tests for clinical efficacy in emesis and depression, highlighting its potential for both intravenous and oral administration due to its high solubility and long central duration of action (Harrison et al., 2001).
Versatile Scaffold in Medicinal Chemistry
Morpholine is celebrated as a privileged structure in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It serves as a versatile synthetic building block, contributing significantly to the pharmacophore of enzyme inhibitors and showing selective affinity across a range of receptors. Its presence in molecules often enhances potency, confers desirable drug-like properties, and improves pharmacokinetics, making it a critical component in drug design and development (Kourounakis et al., 2020).
Gene Function Analysis via Morpholino Oligos
Morpholino oligos have been used to inhibit gene function across a variety of model organisms, offering a relatively simple and rapid method to study gene function. This approach has been particularly effective in targeting both maternal and zygotic genes, with careful controls ensuring the reliability of findings (Heasman, 2002).
Antifungal Agents
Research into this compound derivatives has led to the identification of potent antifungal agents against Candida and Aspergillus species. Optimization of these derivatives improved their plasmatic stability while maintaining in vitro antifungal activity, showing promise for broad-spectrum antifungal applications (Bardiot et al., 2015).
Mechanism of Action
Target of Action
Morpholin-3-ylmethanamine is a chemical compound with the molecular formula C5H12N2O The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodySome predicted properties of the compound include a density of 10±01 g/cm³, a boiling point of 2025±150 °C at 760 mmHg, and a vapor pressure of 03±04 mmHg at 25°C . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Action Environment
The action of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, this compound has a flash point of 76.3±20.4 °C , suggesting that it may be sensitive to high temperatures.
properties
IUPAC Name |
morpholin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGVSGPYXDAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597679 | |
Record name | 1-(Morpholin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933735-50-3 | |
Record name | 1-(Morpholin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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